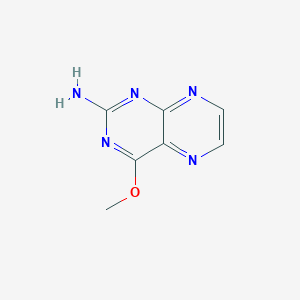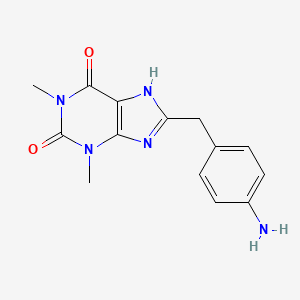
8-(4-Aminobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 8-(4-Aminobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves several steps. One common method includes the reaction of 4-aminobenzyl alcohol with a suitable xanthine derivative under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
8-(4-Aminobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
8-(4-Aminobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Medicine: It is investigated for its potential use in drug development, particularly for its effects on specific molecular targets.
Mechanism of Action
The mechanism of action of 8-(4-Aminobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. As a xanthine derivative, it may inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
8-(4-Aminobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione can be compared with other similar compounds, such as:
4-Aminobenzyl alcohol: Used as a starting material for various organic syntheses.
Benzyl alcohol: Known for its use in the manufacture of soaps, topical creams, and other products due to its antibacterial and antifungal properties.
Ethyl 4-amino benzoate: A potential candidate for electro-optical applications.
The uniqueness of this compound lies in its specific structure and the resulting properties, which make it suitable for a wide range of applications in different fields.
Properties
CAS No. |
6937-57-1 |
|---|---|
Molecular Formula |
C14H15N5O2 |
Molecular Weight |
285.30 g/mol |
IUPAC Name |
8-[(4-aminophenyl)methyl]-1,3-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C14H15N5O2/c1-18-12-11(13(20)19(2)14(18)21)16-10(17-12)7-8-3-5-9(15)6-4-8/h3-6H,7,15H2,1-2H3,(H,16,17) |
InChI Key |
HCLLOHPDTAVPIV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CC3=CC=C(C=C3)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

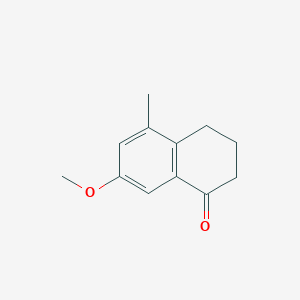
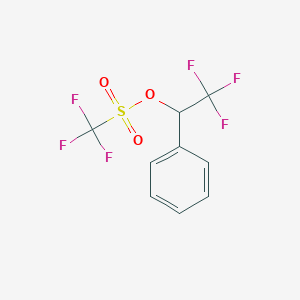
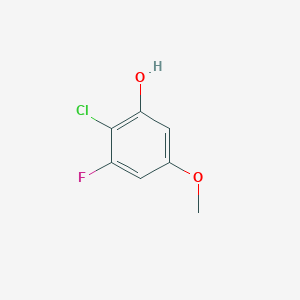
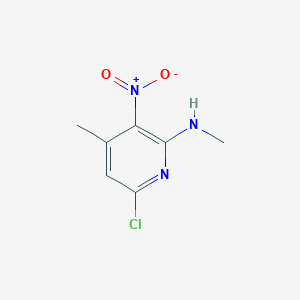

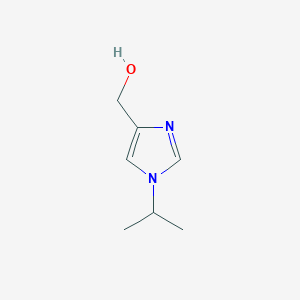
![Ethyl 7-nitro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate](/img/structure/B8781196.png)
![4,6,6-Trimethyl-3-[2,6,6-trimethyl-3-(2,6,6-trimethyl-3-bicyclo[3.1.1]hept-1-enyl)-3-bicyclo[3.1.1]hept-1-enyl]bicyclo[3.1.1]hept-4-en-2-ol](/img/structure/B8781208.png)
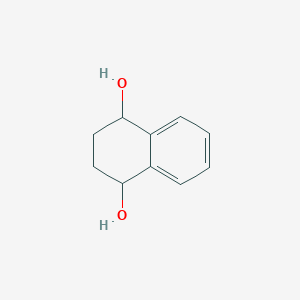
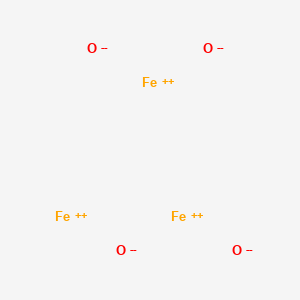
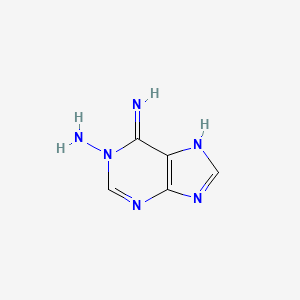
![5-Bromo-1-trityl-1H-benzo[D][1,2,3]triazole](/img/structure/B8781234.png)
